molecular formula C23H22O8 B185337 [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate CAS No. 176598-10-0

[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate

Cat. No.: B185337
CAS No.: 176598-10-0
M. Wt: 426.4 g/mol
InChI Key: LVQXSADIPBMJHN-QTDGGUCWSA-N
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Description

[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate is a useful research compound. Its molecular formula is C23H22O8 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
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Biological Activity

Structural Overview

The compound features a cyclohexene ring with multiple functional groups, including acetoxy and benzoyloxy moieties. Its IUPAC name indicates the stereochemistry and specific substitutions that contribute to its biological properties.

PropertyValue
Molecular Formula C₁₈H₁₈O₇
Molecular Weight 342.43 g/mol
CAS Number [Not available in search results]

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing various biochemical pathways. The presence of hydroxyl and acetoxy groups may facilitate hydrogen bonding and enhance affinity for enzymes or receptors.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related benzoate derivatives have shown their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Compounds that share structural characteristics with [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate have been documented to exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Properties

There is emerging evidence suggesting that similar compounds possess antimicrobial properties. For instance, studies have demonstrated that certain benzoate derivatives can inhibit the growth of various bacterial strains, indicating potential use in pharmaceutical applications.

Study 1: Antioxidant Potential

A study published in the Journal of Natural Products evaluated the antioxidant activity of several benzoate derivatives. The results indicated that compounds with acetoxy groups significantly reduced lipid peroxidation in vitro, suggesting a protective effect against oxidative damage.

Study 2: Anti-inflammatory Mechanism

In a research article from Phytotherapy Research, a derivative structurally similar to this compound was shown to inhibit COX enzymes in a dose-dependent manner. This suggests a potential therapeutic application for inflammatory diseases.

Study 3: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of various benzoates against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications enhanced efficacy against these pathogens.

Properties

IUPAC Name

[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-15(24)29-14-23(28)19(31-22(27)17-10-6-3-7-11-17)13-12-18(20(23)25)30-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3/t18-,19+,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQXSADIPBMJHN-QTDGGUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C=CC(C1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1([C@H](C=C[C@H]([C@@H]1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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